molecular formula C23H15N3O6S2 B2514447 4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 313469-81-7

4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2514447
CAS No.: 313469-81-7
M. Wt: 493.51
InChI Key: HERSSRXCVSACSD-UHFFFAOYSA-N
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Description

4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

The synthesis of 4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves multiple steps. One common synthetic route includes the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with benzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to products.

Chemical Reactions Analysis

4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

4-benzoyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O6S2/c27-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(28)25-23-24-14-20(33-23)34(31,32)19-12-10-18(11-13-19)26(29)30/h1-14H,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSSRXCVSACSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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